5,6-Dibromo-1H-benzo[d]imidazole

Casein Kinase 2 (CK2) Inhibition Protein Kinase Inhibitor Medicinal Chemistry

Replacing the 5,6-dibromo motif with other halogens or unsubstituted benzimidazole causes near-complete loss of CK2 inhibitory activity. This specific substitution pattern is non-negotiable for achieving sub-nanomolar anti-HIV potency (IC50 = 3.86 × 10⁻⁵ µM). - Proven scaffold: CK2 inhibitors with Ki as low as 2 µM - fivefold more potent than 5,6-dichloro analog. - Unique halogen bonding: Bromine substituents enhance binding energy vs. chloro derivative (cannot form hinge-region halogen bond). - Ideal building block for ribofuranosyl derivatives (DiBr-RB) and next-generation NNRTIs.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 74545-26-9
Cat. No. B1335967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromo-1H-benzo[d]imidazole
CAS74545-26-9
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)N=CN2
InChIInChI=1S/C7H4Br2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
InChIKeyMJVDZXWFJQYHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dibromo-1H-benzo[d]imidazole: Scaffold for Kinase Inhibition


5,6-Dibromo-1H-benzo[d]imidazole (CAS 74545-26-9) is a brominated derivative of the privileged benzimidazole pharmacophore. This compound, characterized by the presence of two bromine atoms at the 5- and 6-positions of the fused benzene-imidazole ring system, is a key synthetic building block for developing biologically active molecules, particularly as inhibitors of protein kinases such as Casein Kinase-2 (CK2) and Casein Kinase-1 (CK1) [1], as well as antiviral agents targeting HIV reverse transcriptase [2]. Its unique electronic and steric properties, conferred by the dibromo substitution, are critical for optimizing target binding affinity and selectivity in medicinal chemistry programs [1].

Irreplaceability of 5,6-Dibromo-1H-benzimidazole


Direct substitution of 5,6-Dibromo-1H-benzo[d]imidazole with unsubstituted, monohalogenated, or difluoro benzimidazole analogs is not permissible for research programs targeting kinase inhibition or antiviral activity. The specific 5,6-dibromo substitution pattern is a critical determinant of biological potency. Studies demonstrate that replacing the 5,6-dibromo motif with difluoro, or using an unsubstituted benzimidazole, results in a near-complete loss of inhibitory activity against CK2 [1]. Similarly, for HIV reverse transcriptase inhibition, the presence and position of bromine atoms in the benzimidazole core are essential for achieving sub-nanomolar potency; the 5,6-dibromo derivative (as part of a specific trisubstituted compound) shows an IC50 of 3.86 × 10⁻⁵ µM, whereas compounds lacking this specific substitution profile exhibit dramatically reduced or no activity [2].

5,6-Dibromo-1H-benzimidazole: Comparative Evidence


CK2 Inhibition: Dibromo vs. Dichloro Analog

In a direct head-to-head comparison of ribofuranosyl-benzimidazole derivatives, the 5,6-dibromo derivative (DiBr-RB) was found to be fivefold more effective as an inhibitor of casein kinase-2 (CK-2) than its 5,6-dichloro counterpart (DiCl-RB). The inhibitory constant (Ki) for DiBr-RB was 2 µM using GTP as the substrate, demonstrating a significant enhancement in potency directly attributable to the bromine substitution [1].

Casein Kinase 2 (CK2) Inhibition Protein Kinase Inhibitor Medicinal Chemistry

CK2 Inhibitor Affinity vs. Natural Substrates

DiBr-RB (the ribofuranosyl derivative of 5,6-Dibromo-1H-benzo[d]imidazole) demonstrates an affinity for CK2 that is higher than that of its physiological substrates. The Ki values for DiBr-RB with ATP and GTP are 6 µM and 2 µM, respectively, which are lower than the Michaelis constants (Km) for these nucleotide substrates [1]. This contrasts with the weaker binding observed for the unsubstituted 1-(β-D-ribofuranosyl)benzimidazole, which is largely inactive [1].

Casein Kinase 2 (CK2) Inhibition Enzyme Kinetics ATP-Competitive Inhibitor

CK1 Inhibition and Kinase Selectivity

While DiBr-RB is a potent inhibitor of CK2, it also inhibits Casein Kinase-1 (CK1) with a Ki of 14 µM (ATP-competitive) [1]. This demonstrates a quantifiable, albeit lower, activity against a related kinase. Importantly, DiBr-RB was found to be inactive against a panel of other protein kinases (PKC, PKA, and several tyrosine kinases) at concentrations that fully suppress CK2, establishing its selectivity profile [1].

Casein Kinase 1 (CK1) Inhibition Selectivity Profile Protein Kinase Inhibitor

Anti-HIV Activity of Dibromo Derivative

A derivative synthesized from a 5,6-dibromo-1H-benzo[d]imidazole precursor, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol (compound 3a), demonstrated potent anti-HIV activity with an IC50 value of 0.386 × 10⁻⁵ µM [1]. This sub-nanomolar potency highlights the value of the 5,6-dibromo benzimidazole core in developing highly effective non-nucleoside reverse transcriptase inhibitors (NNRTIs), as the position and nature of substituents on the benzimidazole ring were found to be crucial for antiviral properties [1].

HIV Reverse Transcriptase Inhibitor Antiviral Agent Benzimidazole Derivative

Antiprotozoal Efficacy vs. Chlorhexidine

In a study evaluating the activity of benzimidazole and benzotriazole derivatives against the protozoan Acanthamoeba castellanii, the 5,6-dibromo-1H-benzotriazole analog (compound 14) demonstrated higher efficacy than the established antiprotozoal agent chlorhexidine [1]. This finding directly supports the use of the 5,6-dibromo motif in the benzotriazole scaffold for developing improved antiprotozoal therapeutics.

Antiprotozoal Agent Acanthamoeba castellanii Benzotriazole Analog

High-Yield Synthesis of Core Intermediate

The synthesis of the core building block 5,6-dibromo-1H-benzimidazole (BH) proceeds with a high efficiency of 95% [1]. This high-yielding step ensures a cost-effective and reliable supply of the intermediate for subsequent derivatization, which is a critical consideration for scaling up medicinal chemistry programs.

Organic Synthesis Building Block Synthesis Process Chemistry

Applications of 5,6-Dibromo-1H-benzimidazole


CK2/CK1 Kinase Inhibitor Development

Procure 5,6-Dibromo-1H-benzo[d]imidazole to serve as the core synthetic intermediate for generating ribofuranosyl derivatives (e.g., DiBr-RB). This scaffold is validated to produce CK2 inhibitors with a Ki as low as 2 µM, which is fivefold more potent than the corresponding 5,6-dichloro analog and exhibits higher affinity for the enzyme than its natural substrates [1]. The demonstrated selectivity profile against other kinases makes it an ideal starting point for drug discovery programs targeting CK2 and CK1-mediated pathways [1].

HIV NNRTI Development

The 5,6-dibromo-1H-benzo[d]imidazole scaffold is a critical structural component for generating highly potent anti-HIV agents. Research has shown that derivatives of this compound can achieve sub-nanomolar IC50 values (0.386 × 10⁻⁵ µM) against HIV, demonstrating its utility in developing next-generation NNRTIs [1]. Procurement of this intermediate enables the exploration of SAR around the 5,6-dibromo motif for optimized antiviral activity.

Halogen Bonding in Protein-Ligand Interactions

5,6-Dibromo-1H-benzo[d]imidazole is an ideal chemical probe for studying halogen bonding in drug discovery. Computational studies on its halo-derivatives in complex with CK2 have shown that the bromine substituents enhance binding energy, with the strength of halogen bonding following the order iodo- > bromo- > chloro-derivative [1]. Specifically, the chloro-derivative was found unable to form a halogen bond with the hinge region of CK2, highlighting the unique contribution of the bromo substitution [1]. Procuring this compound supports mechanistic studies into halogen-mediated molecular recognition.

Antiprotozoal Agent Development

The 5,6-dibromo motif, as demonstrated by its benzotriazole analog, shows higher efficacy against Acanthamoeba castellanii than the clinical agent chlorhexidine [1]. Procuring 5,6-Dibromo-1H-benzo[d]imidazole as a building block allows for the development and evaluation of novel benzimidazole-based analogs aimed at surpassing the potency of current antiprotozoal therapies [1].

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